molecular formula C19H15ClFN5 B2363520 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline CAS No. 931312-01-5

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline

Cat. No.: B2363520
CAS No.: 931312-01-5
M. Wt: 367.81
InChI Key: QGXSLEHBPSDEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . This compound, in particular, has garnered attention due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluoroaniline with chloroacetyl chloride can yield an intermediate, which is then subjected to cyclization with triazole derivatives under acidic or basic conditions to form the desired quinazoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the synthetic process . Additionally, the use of metal-catalyzed reactions can facilitate the formation of the quinazoline core with high selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-(3-chloropyridin-4-yl)-4-methyltriazolo[1,5-a]quinazoline
  • 7-Bromo-8-chloro-4-(4-fluorophenyl)-3-(3-methylpyridin-4-yl)triazolo[1,5-a]quinazoline

Uniqueness

Compared to similar compounds, 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline exhibits unique properties due to the presence of the fluorophenyl and pyrrolidinyl groups. These groups enhance its biological activity and selectivity, making it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5/c20-13-6-7-16-15(11-13)18(25-8-1-2-9-25)22-19-17(23-24-26(16)19)12-4-3-5-14(21)10-12/h3-7,10-11H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXSLEHBPSDEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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